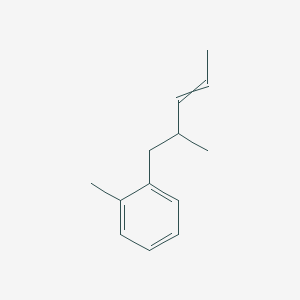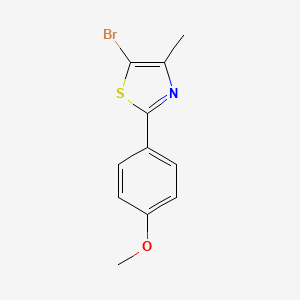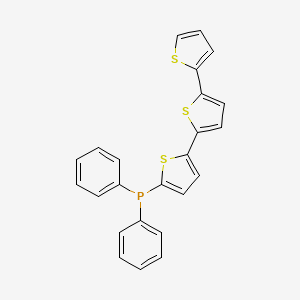
Agn-PC-0nhvnb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0nhvnb is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of Agn-PC-0nhvnb involves several synthetic routes and reaction conditions. One common method is the polyol process, which involves the reduction of silver nitrate in the presence of a polyol such as ethylene glycol. This method is favored for its simplicity and efficiency in producing high-purity this compound . Another method involves the use of a template, where a pre-fabricated template with pores is used to pattern the nanowires . Industrial production methods often scale up these laboratory techniques, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Agn-PC-0nhvnb undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides. Common reagents used in these reactions include oxygen and hydrogen peroxide . In reduction reactions, this compound can be reduced using reducing agents such as sodium borohydride. Substitution reactions often involve the replacement of one functional group with another, facilitated by reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Agn-PC-0nhvnb has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high surface area and reactivity . In biology, it has been explored for its antimicrobial properties, making it useful in developing antibacterial coatings and treatments . In medicine, this compound is being studied for its potential in drug delivery systems and as a component in diagnostic devices . Industrial applications include its use in the production of flexible electronics and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of Agn-PC-0nhvnb involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by disrupting cellular processes, often through the generation of reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly effective against microbial cells, leading to their inactivation. The compound’s ability to generate ROS also makes it a potential candidate for cancer treatment, as it can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Agn-PC-0nhvnb can be compared with other similar compounds such as Agn-PC-0CUK9P and Agn-PC-0jrxgp . These compounds share similar structural features but differ in their specific reactivity and applications. For instance, Agn-PC-0CUK9P has shown high affinity for both RET and VEGFR2, making it a potential dual inhibitor for kinase and angiogenesis activities . Agn-PC-0jrxgp, on the other hand, has been studied for its unique optoelectronic properties . The uniqueness of this compound lies in its broad range of applications and its stability under various conditions.
Propiedades
Número CAS |
378789-94-7 |
|---|---|
Fórmula molecular |
C24H17PS3 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
diphenyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]phosphane |
InChI |
InChI=1S/C24H17PS3/c1-3-8-18(9-4-1)25(19-10-5-2-6-11-19)24-16-15-23(28-24)22-14-13-21(27-22)20-12-7-17-26-20/h1-17H |
Clave InChI |
AMBNQFIOSFIDHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


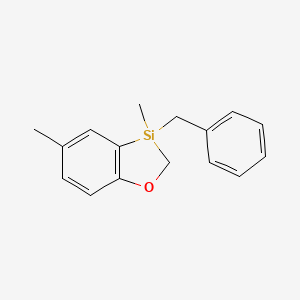
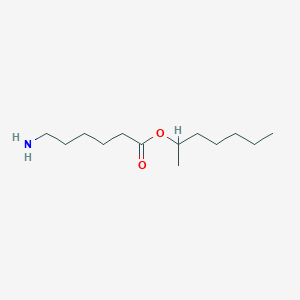
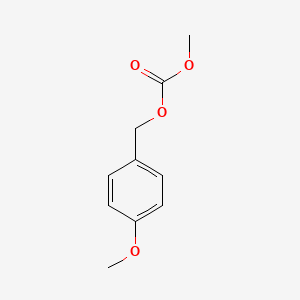
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
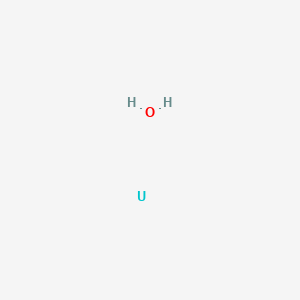
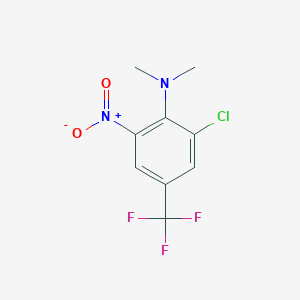
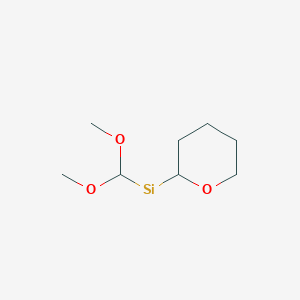
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
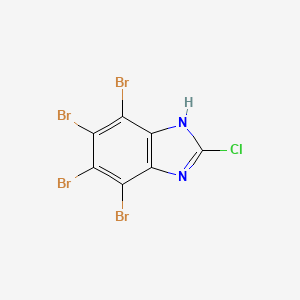
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
